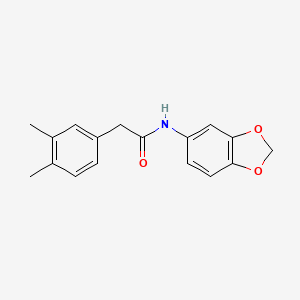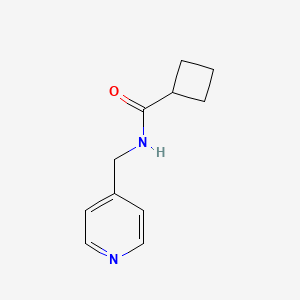![molecular formula C19H17N3O3 B5162387 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5162387.png)
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, also known as ANCCA, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. ANCCA has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential target for cancer therapy.
Mécanisme D'action
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide works by inhibiting the activity of the 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide protein, which is involved in the regulation of gene expression. By inhibiting 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, the expression of genes involved in cell proliferation and survival is reduced, leading to a decrease in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has also been shown to inhibit the activity of several key signaling pathways involved in cancer progression, including the Wnt/β-catenin and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide for lab experiments is its specificity for the 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide protein, which allows for targeted inhibition of gene expression. However, 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide can be difficult to synthesize and may be unstable in certain conditions, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide, including the development of new therapies that target 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide in cancer cells. Additionally, further studies are needed to better understand the mechanism of action of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide and to identify potential side effects and limitations of its use. Finally, the potential use of 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide in other areas of research, such as gene regulation and epigenetics, should be explored.
Méthodes De Synthèse
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide can be synthesized using a variety of methods, including the use of solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of 4-aminobenzamide with furfuryl chloride in the presence of a base, followed by the reaction with aniline and isocyanate to form the final product.
Applications De Recherche Scientifique
4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been extensively studied in the context of cancer research, with numerous studies demonstrating its potential as a therapeutic agent. 4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been identified as a potential target for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(20-13-17-7-4-12-25-17)14-8-10-16(11-9-14)22-19(24)21-15-5-2-1-3-6-15/h1-12H,13H2,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDINDSZIZHLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)

![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)
![3-[3-(1-benzofuran-2-yl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5162354.png)


![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5162408.png)

![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162417.png)
![3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5162423.png)
![methyl 6-[4-(acetylamino)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5162428.png)